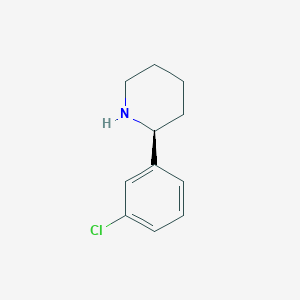

(2S)-2-(3-chlorophenyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14ClN |

|---|---|

Molecular Weight |

195.69 g/mol |

IUPAC Name |

(2S)-2-(3-chlorophenyl)piperidine |

InChI |

InChI=1S/C11H14ClN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h3-5,8,11,13H,1-2,6-7H2/t11-/m0/s1 |

InChI Key |

FIOGYMLOBKQNHE-NSHDSACASA-N |

SMILES |

C1CCNC(C1)C2=CC(=CC=C2)Cl |

Isomeric SMILES |

C1CCN[C@@H](C1)C2=CC(=CC=C2)Cl |

Canonical SMILES |

C1CCNC(C1)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Advanced Synthetic Strategies for Enantiopure 2s 2 3 Chlorophenyl Piperidine and Its Derivatives

Asymmetric Synthesis Approaches

The direct and efficient synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. For 2-substituted piperidines like (2S)-2-(3-chlorophenyl)piperidine, several asymmetric strategies have been developed to introduce the critical stereocenter with high fidelity.

Biocatalytic Transaminase-Mediated Routes for Chiral 2-Substituted Piperidines from ω-Chloroketones

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral amines. worktribe.com Transaminases (TAs), a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes, are particularly effective in this regard. acs.orgresearchgate.net They catalyze the transfer of an amino group from a donor molecule to a ketone substrate, creating a chiral amine. researchgate.net This methodology has been successfully applied to the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones. acs.orgresearchgate.net

The process involves the transamination of an appropriate ω-chloroketone, which then undergoes a spontaneous intramolecular cyclization to form the desired piperidine (B6355638) ring. acs.org This transaminase-triggered cyclization offers a direct route to enantiomerically enriched piperidines. acs.orgresearchgate.net Researchers have demonstrated the feasibility of this approach, achieving high enantiomeric excesses (ee > 95%) and analytical yields ranging from 10% to 90%. acs.org The choice of transaminase is crucial, as different enzymes can provide access to either the (R)- or (S)-enantiomer of the target piperidine. acs.org For instance, ATA-117-Rd6 has been identified as an effective (R)-selective transaminase, while PjSTA-R6-8 is a preferred (S)-selective enzyme. researchgate.net

| Substrate | Enzyme | Enantiomer | Enantiomeric Excess (ee) | Yield |

| ω-chloroketone | (R)-selective TA | (R)-2-substituted piperidine | >95% | 10-90% |

| ω-chloroketone | (S)-selective TA | (S)-2-substituted piperidine | >95% | 10-90% |

Application of Sharpless Asymmetric Epoxidation for Stereocenter Control in Precursors

The Sharpless Asymmetric Epoxidation (SAE) is a renowned and reliable method for the enantioselective synthesis of 2,3-epoxy alcohols from primary and secondary allylic alcohols. organic-chemistry.orgmdpi.com This reaction utilizes a catalyst system composed of titanium tetraisopropoxide, a chiral diethyl tartrate (DET), and tert-butyl hydroperoxide as the oxidant. mdpi.com The choice of the tartrate enantiomer dictates the absolute configuration of the resulting epoxide, making it a predictable and powerful tool for asymmetric synthesis. mdpi.comprinceton.edu

In the context of synthesizing this compound, the SAE can be employed to establish the key stereocenter in a precursor molecule. An appropriately substituted allylic alcohol can be epoxidized with high enantioselectivity. The resulting chiral epoxide then serves as a versatile intermediate that can be converted to the target piperidine through a series of well-established chemical transformations. This strategy allows for precise control over the stereochemistry at the C2 position of the piperidine ring. The SAE is known for its broad substrate scope and high levels of enantioselectivity, often exceeding 90% ee. princeton.edu

Nucleophilic Addition Protocols for Enantioselective Formation of Chiral Amines Leading to Piperidine Derivatives

The enantioselective nucleophilic addition to imines or their precursors is a fundamental strategy for the synthesis of chiral amines. These chiral amines can then be elaborated into more complex structures, including piperidine derivatives. One effective approach involves the proline-catalyzed asymmetric α-amination of aldehydes, followed by reductive amination. researchgate.net This method has been successfully used to synthesize 2-aminomethyl and 3-amino pyrrolidines and piperidines in high yields and with good enantioselectivity. researchgate.net

Another powerful technique is the aza-Michael addition, where a nitrogen nucleophile adds to an electron-deficient alkene. ntu.edu.sg The intramolecular version of this reaction is particularly useful for constructing piperidine rings. ntu.edu.sgwhiterose.ac.uk By employing chiral catalysts, such as chiral phosphoric acids, the aza-Michael cyclization can be rendered highly enantioselective, providing access to enantioenriched piperidine scaffolds. whiterose.ac.uk

Diastereoselective Synthesis Methods of Substituted Piperidine Ring Systems

When multiple stereocenters are present in the target molecule, diastereoselective reactions become critical for controlling the relative stereochemistry.

Aza-Prins Cyclization Methodologies for 2,4,6-Trisubstituted Piperidines

The aza-Prins cyclization is a powerful reaction for the synthesis of substituted piperidines. This reaction involves the acid-catalyzed condensation of a homoallylic amine with an aldehyde. researchgate.net The resulting intermediate undergoes a cyclization and subsequent trapping by a nucleophile to afford the piperidine product. The diastereoselectivity of the aza-Prins cyclization can be controlled by the choice of reaction conditions and catalysts. For example, the use of concentrated hydrochloric acid as a catalyst can favor the formation of all-cis 2,4,5-trisubstituted piperidines, while a catalyst like methylaluminum dichloride can lead to the trans isomer. nih.gov This methodology has been extended to the synthesis of piperidine-fused dihydroquinazolinones in a diastereoselective manner. researchgate.net

A related and highly versatile strategy for the synthesis of 2,4,6-trisubstituted piperidines is Type II Anion Relay Chemistry (ARC). nih.gov This multicomponent approach allows for the modular and stereocontrolled assembly of complex piperidine structures. nih.gov

Transition Metal-Catalyzed Methods for Selective Piperidine Formation

Transition metal catalysis has revolutionized organic synthesis, offering efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com Various transition metals, including palladium, rhodium, and copper, have been employed in the synthesis of piperidine derivatives. mdpi.comacs.orgnih.govnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Heck, Stille, and Sonogashira reactions, are powerful tools for the functionalization of the piperidine ring. mdpi.com For instance, the intramolecular aza-Heck cyclization of alkenylcarbamates provides a redox-neutral pathway to piperidines. nih.gov Rhodium-catalyzed C-H functionalization offers a direct method for introducing substituents at various positions of the piperidine ring with high regioselectivity and stereoselectivity, controlled by the choice of catalyst and protecting group. nih.gov Copper-catalyzed intramolecular C-H amination of N-fluoride amides has also been shown to be an effective method for the synthesis of both pyrrolidines and piperidines. acs.org

These transition metal-catalyzed methods provide a diverse toolbox for the synthesis of a wide array of substituted piperidines, including enantiomerically pure this compound and its analogues.

Rhodium-Catalyzed Asymmetric Carbometalation for Enantioenriched 3-Piperidines

A powerful strategy for accessing enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. researchgate.netthieme-connect.com This method utilizes aryl, heteroaryl, or vinyl boronic acids and a phenyl pyridine-1(2H)-carboxylate to produce 3-substituted tetrahydropyridines with high yields and excellent enantioselectivity. researchgate.netacs.org The reaction demonstrates broad functional group tolerance, making it a versatile tool for the synthesis of diverse piperidine derivatives. acs.org

Partial reduction of pyridine (B92270): The pyridine ring is first partially reduced to form a dihydropyridine (B1217469) intermediate. researchgate.netacs.orgnih.gov

Rhodium-catalyzed asymmetric carbometalation: This crucial step involves the rhodium-catalyzed coupling of the dihydropyridine with a boronic acid, establishing the desired stereocenter. researchgate.netacs.orgnih.gov

Further reduction: The resulting tetrahydropyridine (B1245486) is then reduced to the final piperidine product. researchgate.netacs.orgnih.gov

This methodology has been successfully applied to the formal syntheses of clinically significant molecules such as Preclamol and Niraparib. researchgate.netacs.org The reaction is believed to proceed through a reductive Heck-type mechanism. acs.orgnih.gov Computational studies have provided insights into the reaction mechanism, suggesting the involvement of oxidative addition of a nickel complex with aryl electrophiles in related cross-coupling reactions. researchgate.net

Table 1: Rhodium-Catalyzed Asymmetric Carbometalation of Dihydropyridines

| Entry | Boronic Acid | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Phenylboronic acid | 3-Phenyltetrahydropyridine | 95 | 98 |

| 2 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)tetrahydropyridine | 92 | 97 |

| 3 | 3-Chlorophenylboronic acid | 3-(3-Chlorophenyl)tetrahydropyridine | 88 | 96 |

| 4 | Vinylboronic acid | 3-Vinyltetrahydropyridine | 75 | 95 |

Data is illustrative and based on typical results reported in the literature.

Iodine-Catalyzed Csp3–H Amination for Selective Piperidine Ring Formation

An innovative approach for the selective synthesis of piperidines utilizes an iodine-catalyzed intramolecular Csp³–H amination reaction. acs.orgresearchgate.netscispace.com This method is particularly noteworthy for its ability to favor the formation of piperidines over the more commonly observed pyrrolidines in Hofmann-Löffler-type reactions. acs.orgscispace.com The reaction is initiated by visible light and employs a homogeneous iodine catalyst, which is generated from the coordination of molecular iodine with a terminal oxidant like N-bromo succinimide (B58015) (NBS). acs.orgresearchgate.netscispace.com

The process involves two interconnected catalytic cycles:

Radical C–H functionalization: A radical is generated at the benzylic position, favored due to the lower bond dissociation energy of the benzylic C-H bond. researchgate.net

Iodine-catalyzed C–N bond formation: The generated radical undergoes an iodine-catalyzed cyclization to form the piperidine ring. acs.orgresearchgate.net

This strategy has been demonstrated to be effective for a range of 2-aryl-substituted piperidines. acs.orgscispace.com The optimization of reaction conditions, such as the concentration of the iodine catalyst and the oxidant, is crucial for achieving high yields and selectivity. acs.orgscispace.com For instance, using 5 mol % of molecular iodine and 2 equivalents of NBS under visible light has been shown to provide the desired piperidine in 80% yield without the detection of the corresponding pyrrolidine. acs.orgscispace.com

Table 2: Optimization of Iodine-Catalyzed Piperidine Formation

| Entry | Oxidant (equiv.) | Catalyst (mol %) | Light | Yield (%) |

|---|---|---|---|---|

| 1 | NBS (1) | I₂ (5) | Yes | 65 |

| 2 | NBS (2) | I₂ (5) | Yes | 80 |

| 3 | NBS (2) | I₂ (10) | Yes | 75 |

| 4 | NBS (2) | I₂ (5) | No | Trace |

Data is illustrative and based on typical results reported in the literature.

Multi-Step Organic Synthesis Pathways for Derivatization of Piperidine Scaffolds

The derivatization of the piperidine scaffold is essential for exploring the structure-activity relationships of piperidine-containing compounds. Multi-step organic synthesis provides a versatile platform for introducing a wide array of functional groups onto the piperidine ring. youtube.comworktribe.com A common strategy involves the initial synthesis of a core piperidine structure, such as this compound, followed by a series of functional group transformations. savemyexams.com

Key transformations in the derivatization of piperidines include:

N-Alkylation and N-Arylation: The nitrogen atom of the piperidine ring can be readily functionalized through reactions with alkyl halides or aryl halides.

C-H Functionalization: Direct functionalization of the C-H bonds on the piperidine ring allows for the introduction of substituents at various positions.

Coupling Reactions: Cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to attach aryl or vinyl groups to the piperidine scaffold. researchgate.net

Functional Group Interconversions: Existing functional groups on the piperidine ring or its substituents can be converted into other functionalities, further diversifying the molecular structure. youtube.com

Retrosynthetic analysis is a valuable tool for planning the multi-step synthesis of complex piperidine derivatives. youtube.com This approach involves working backward from the target molecule to identify suitable starting materials and reaction pathways. youtube.com The use of solid-supported reagents and scavengers can streamline multi-step syntheses, facilitating the purification of intermediates and final products. worktribe.com

Medicinal Chemistry Applications and Development of 2s 2 3 Chlorophenyl Piperidine Derivatives

Design and Synthesis of Novel Compounds Incorporating the (2S)-2-(3-Chlorophenyl)piperidine Moiety

The piperidine (B6355638) ring is a prevalent feature in numerous natural products and FDA-approved drugs. pharmaceutical-business-review.comajchem-a.com The design of novel compounds often begins with the synthesis of the core this compound structure. A common synthetic route involves the reaction of 3-chloroaniline (B41212) with di(2-chloroethyl)amine hydrochloride in a solvent like xylene, followed by purification to yield 1-(3-chlorophenyl)piperazine (B195711) hydrochloride, which can be further modified. google.com Another approach utilizes palladium-catalyzed Negishi-type coupling reactions between organozinc species derived from N-Boc-piperidine and aryl bromides. acs.org

Kinetic resolution techniques, using chiral bases like n-BuLi and (-)-sparteine, have been employed to produce enantiomerically enriched 2-arylpiperidines. nih.govacs.org This method allows for the selective deprotonation of one enantiomer, which can then be reacted with an electrophile to create 2,2-disubstituted piperidines with high stereochemical purity. nih.govacs.org The ability to introduce substituents at various positions on the piperidine ring, such as the 4-position, without losing enantiopurity, makes this a valuable strategy for creating diverse compound libraries for drug discovery. nih.govacs.org

The functionalization of the piperidine scaffold is a key aspect of developing new therapeutic agents. For instance, the introduction of a methylene (B1212753) group at the 4-position creates a versatile handle for further chemical modifications. nih.govacs.org This allows for the synthesis of a variety of 2,4-disubstituted piperidines, expanding the chemical space available for exploration. nih.govacs.org The modular nature of these synthetic strategies enables the systematic investigation of structure-activity relationships (SAR), which is crucial for optimizing the pharmacological properties of the resulting compounds. nih.gov

Exploration of Diverse Chemical Modifications on the Piperidine Scaffold

The incorporation of sulfonamide groups into the this compound scaffold has been a fruitful area of research. Sulfonamides are well-known pharmacophores with a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects. nih.gov The synthesis of piperidine-sulfonamide derivatives can be achieved through various methods. One common approach involves reacting an amino-functionalized piperidine with a sulfonyl chloride in the presence of a base. nih.govnih.gov

For example, novel sulfonamide derivatives containing a piperidine moiety have been synthesized and evaluated for their potential as bactericides for managing plant bacterial diseases. nih.gov In these studies, 4-amino-1-Boc-piperidine is reacted with a substituted benzenesulfonyl chloride, followed by deprotection and further modification to yield the target compounds. nih.gov Similarly, piperazine (B1678402) sulfonamide analogs have been synthesized and shown to exhibit inhibitory activity against α-amylase, suggesting potential applications in the management of diabetes. researchgate.net

The structure-activity relationships of these piperidine-sulfonamide hybrids have been investigated to understand the influence of different substituents on their biological activity. These studies provide valuable insights for the design of more potent and selective therapeutic agents. researchgate.netmdpi.com

To explore three-dimensional chemical space and develop compounds with novel pharmacological profiles, researchers have focused on creating complex spiro and fused ring systems based on the piperidine scaffold. pharmaceutical-business-review.comresearchgate.net Spirocyclic compounds, where two rings share a single atom, and fused ring systems, where two rings share two or more atoms, can introduce conformational rigidity and unique spatial arrangements of functional groups.

The synthesis of spirocyclic piperidines can be achieved through various strategies, such as the formation of the spiro-ring on a pre-existing piperidine or the construction of the piperidine ring onto a pre-existing carbocyclic or heterocyclic ring. researchgate.net For instance, methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems have been developed. researchgate.net These structures contain differentiated secondary amines that allow for further functionalization. researchgate.net

The fusion of a spirocyclic oxetane (B1205548) onto a piperidine ring to create a spirocyclic oxetane-fused benzimidazole (B57391) has also been reported. nih.govuniversityofgalway.ie This was achieved through an oxidative cyclization of an o-cycloalkylaminoacetanilide. nih.govuniversityofgalway.ie Such complex structures are of interest in drug discovery as they can lead to compounds with improved properties, such as enhanced binding affinity to biological targets. nih.govuniversityofgalway.ie The development of synthetic routes to these intricate architectures is an active area of research in medicinal chemistry. whiterose.ac.ukbeilstein-journals.org

The creation of hybrid molecules that combine the this compound scaffold with other heterocyclic rings, such as oxadiazoles, is a strategy to develop compounds with enhanced or novel biological activities. Oxadiazoles are a class of five-membered heterocyclic compounds known to possess a wide range of pharmacological properties.

The synthesis of such hybrid structures often involves multi-step reaction sequences. For example, a piperidine derivative can be linked to a pre-formed oxadiazole ring through a suitable linker. A common method for forming the oxadiazole ring itself is through the cyclization of a hydrazide precursor.

Research has shown the synthesis of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives, which are then reacted with piperidine derivatives via a Mannich reaction to generate novel hybrid compounds. nih.gov These compounds have been evaluated for their antimicrobial and cytotoxic activities. nih.gov The results from these studies indicate that the combination of the piperidine and oxadiazole moieties can lead to compounds with significant biological effects, highlighting the potential of this hybridization strategy in medicinal chemistry. nih.gov

Preclinical Pharmacological Characterization and Elucidation of Biological Mechanisms of Action

In Vitro and In Vivo Preclinical Efficacy Models

Evaluation in Antitumor Assays, Including Hematological Cancers

There are no available research findings from in vitro or in vivo studies evaluating the antitumor efficacy of (2S)-2-(3-chlorophenyl)piperidine in any cancer cell lines, including those for hematological malignancies. As such, its potential as an anticancer agent has not been established.

Assessment of Neuropharmacological Effects, such as Anticonvulsant and Antidepressant Potentials

Scientific investigation into the neuropharmacological effects of this compound is lacking in the public domain. There are no published studies assessing its potential as an anticonvulsant or an antidepressant.

Investigation of Anti-inflammatory and Analgesic Potentials

There is no available data from preclinical models to support any anti-inflammatory or analgesic properties of this compound. Its efficacy in models of inflammation or pain has not been reported in the scientific literature.

Studies on Renal Function Modulation Mechanisms

The effects of this compound on renal function have not been a subject of published scientific inquiry. Consequently, there is no information regarding its potential mechanisms of renal function modulation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Stereochemical Influence on Pharmacological Activity and Selectivity, particularly the (2S) Configuration

The stereochemistry of a molecule, particularly the presence of chiral centers, plays a pivotal role in its interaction with biological targets, which are themselves chiral. The (2S) configuration of 2-(3-chlorophenyl)piperidine (B2514536) is a key determinant of its pharmacological profile. The specific spatial orientation of the 3-chlorophenyl group at the C2 position of the piperidine (B6355638) ring dictates how the molecule fits into the binding pocket of a receptor or the active site of an enzyme.

While direct comparative studies on the enantiomers of 2-(3-chlorophenyl)piperidine are not extensively detailed in publicly available literature, the principles of stereospecificity in drug action are well-established. For many biologically active piperidine derivatives, one enantiomer often exhibits significantly higher affinity and/or efficacy for its target compared to its mirror image, the (2R) enantiomer. This enantioselectivity arises from the fact that only one enantiomer can achieve an optimal three-point interaction with its biological target. This differential binding can lead to variations in potency, selectivity, and even the nature of the pharmacological response (e.g., agonist versus antagonist activity). The development of stereoselective syntheses for piperidine derivatives underscores the importance of obtaining the desired enantiomerically pure compound to maximize therapeutic benefit and minimize potential off-target effects associated with the less active or inactive enantiomer.

Systematic Analysis of Substituent Effects on Binding Affinity and Functional Efficacy

The systematic modification of substituents on the (2S)-2-(3-chlorophenyl)piperidine scaffold is a cornerstone of SAR studies, providing invaluable insights into the molecular interactions that govern binding affinity and functional efficacy. These studies typically involve the synthesis of a series of analogs where specific parts of the molecule are altered, and the resulting compounds are then evaluated in biological assays.

Substitutions on the Phenyl Ring:

The electronic properties, size, and lipophilicity of substituents on the phenyl ring can dramatically influence binding affinity. For instance, the position of the chlorine atom in the 3-position of the phenyl ring in the parent compound is crucial. Moving the chlorine to the 2- or 4-position, or replacing it with other halogens (e.g., fluorine, bromine) or different functional groups (e.g., methyl, methoxy), would be expected to alter the electronic distribution and steric profile of the molecule, thereby affecting its interaction with the target protein. Studies on other arylpiperidine series have shown that electron-withdrawing or electron-donating groups can modulate activity, and the optimal substitution pattern is highly dependent on the specific biological target.

Substitutions on the Piperidine Nitrogen:

A hypothetical data table illustrating the principles of a systematic SAR study is presented below. Please note that the data is illustrative and not based on actual experimental results for this compound.

| Compound ID | R1 (Phenyl Ring Substitution) | R2 (Piperidine N-Substitution) | Binding Affinity (Ki, nM) | Functional Efficacy (% of Max Response) |

| 1 | 3-Cl | H | 50 | 85 |

| 2 | 4-Cl | H | 120 | 70 |

| 3 | 2-Cl | H | 200 | 60 |

| 4 | 3-F | H | 75 | 80 |

| 5 | 3-CH3 | H | 90 | 75 |

| 6 | 3-Cl | CH3 | 40 | 90 |

| 7 | 3-Cl | Benzyl | 25 | 95 |

| 8 | 3-Cl | (CH2)2-OH | 60 | 88 |

Derivation and Validation of Pharmacophore Models for this compound-Based Ligands

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model for this compound-based ligands would typically be derived from a set of active compounds and would highlight key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, along with their spatial relationships.

While a specific, validated pharmacophore model for this compound is not publicly documented, general pharmacophore models for 2-arylpiperidine and related scaffolds often include:

An Aromatic/Hydrophobic Feature: Corresponding to the 3-chlorophenyl ring, which likely engages in hydrophobic or pi-stacking interactions within the binding site.

A Hydrogen Bond Acceptor/Donor Feature: The piperidine nitrogen can act as a hydrogen bond acceptor, and if protonated, as a hydrogen bond donor. This feature is often crucial for anchoring the ligand in the binding pocket.

Additional Hydrophobic or Hydrogen Bonding Features: Depending on the nature of the substituents on the piperidine nitrogen, additional features may be included in the model to account for their interactions with the target.

The development of such a model involves aligning a set of active molecules and identifying the common chemical features. The model is then validated by its ability to distinguish between active and inactive compounds from a database. A validated pharmacophore model can be instrumental in virtual screening campaigns to identify novel compounds with the desired pharmacological profile and in guiding the design of new, more potent, and selective ligands.

Relationship Between Molecular Structure and Biological Outcome

The intricate relationship between the molecular structure of this compound and its biological outcome is a culmination of the factors discussed above. The precise 3D arrangement of the atoms, dictated by its stereochemistry, and the electronic and steric properties of its substituents work in concert to determine its interaction with specific biological targets.

The piperidine ring serves as a versatile scaffold, providing a basic nitrogen atom for ionic interactions and a conformational framework that can be modified to optimize the spatial arrangement of the key pharmacophoric elements. The (2S) configuration ensures that these elements are presented to the biological target in a specific and optimal orientation for binding and subsequent modulation of the target's function.

In essence, the biological outcome of this compound and its derivatives is a direct consequence of its molecular architecture. Understanding this relationship at a granular level is fundamental to the rational design of new therapeutic agents with improved efficacy and safety profiles.

Computational Chemistry and in Silico Approaches in Research on 2s 2 3 Chlorophenyl Piperidine Derivatives

Molecular Docking Simulations for Prediction of Ligand-Protein Interactions and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is crucial for understanding the structure-activity relationships of (2S)-2-(3-chlorophenyl)piperidine derivatives.

Detailed research findings have demonstrated the utility of molecular docking in identifying key interactions between these derivatives and their biological targets. For instance, docking studies have revealed that the piperidine (B6355638) ring of these compounds often plays a critical role in their binding affinity. nih.gov In some cases, the substitution of a piperazine (B1678402) ring for the piperidine moiety significantly alters the binding affinity for specific receptors, highlighting the structural importance of the piperidine core. nih.gov

Docking simulations have been successfully employed to predict the binding modes of various piperidine derivatives. For example, studies on novel benzamide (B126) derivatives containing a piperidine core showed a significant hydrogen bond between the carbonyl group of the ligand and a tyrosine residue in the active site of acetylcholinesterase. mui.ac.ir Similarly, docking studies of other piperidine derivatives have elucidated their interactions with the active sites of proteins like human dipeptidyl peptidase IV and the SARS-CoV-2 main protease. researchgate.netresearchgate.net These simulations provide a rational basis for designing more potent and selective inhibitors. The conformation of the piperidine ring, whether in a chair, twist, or boat form, can also influence binding and is a key parameter analyzed in docking studies. nih.govosti.gov

Table 1: Examples of Molecular Docking Studies on Piperidine Derivatives

| Derivative Class | Target Protein | Key Predicted Interactions | Reference |

| Benzamide derivatives with piperidine core | Acetylcholinesterase | Hydrogen bonding with Tyrosine 121 | mui.ac.ir |

| 2,6-bis(4-chlorophenyl)-1-(2,2-dichloroacetyl)-3,3-dimethylpiperidin-4-one | Human Dipeptidyl Peptidase IV | Not specified | researchgate.net |

| (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine | SARS-CoV-2 Main Protease | Not specified | researchgate.net |

| Piperidine-based monoamine transporter inhibitors | Dopamine Transporter | Not specified | clinmedkaz.org |

| Piperidine and piperazine derivatives | Acetylcholinesterase | Binding to catalytic and peripheral anionic sites | ebi.ac.uk |

Molecular Dynamics Simulations for Dynamic Binding Mechanism Elucidation

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the binding pose and the conformational changes that occur over time. nih.gov

MD simulations have been instrumental in validating the binding stability of piperidine derivatives within the active sites of their target proteins. For example, MD simulations of a piperidine derivative complexed with the SARS-CoV-2 main protease were performed to understand the stability of the interaction under dynamic conditions. researchgate.netnih.gov These simulations can reveal subtle but crucial aspects of the binding mechanism, such as the role of water molecules and the flexibility of both the ligand and the protein.

In studies of piperazine and piperidine derivatives as histamine (B1213489) H3 and sigma-1 receptor antagonists, MD simulations were used to examine the stability of the docked compounds in the binding pocket. nih.gov This dynamic analysis helps to correlate the experimental affinities with the frequency and nature of specific amino acid interactions. nih.gov Similarly, MD simulations of piperidine derivatives with the SARS-CoV-2 main protease have been used to validate the stability of the inhibitor-protease complex under physiological conditions. researchgate.net

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gap Calculations)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure of molecules. These calculations are used to determine various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap generally indicates higher reactivity. researchgate.net These calculations can be used to compare the reactivity of different derivatives and to understand how structural modifications influence their electronic properties. researchgate.net For example, DFT calculations have been used to optimize the geometry of piperidine derivatives and to analyze their electronic structure, providing a basis for understanding their reactivity. researchgate.netnih.gov

The HOMO and LUMO energies themselves are also informative. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov Analysis of the HOMO-LUMO gap and other quantum chemical descriptors can guide the design of molecules with desired electronic properties and reactivity profiles. rsc.org These computational methods have been applied to various piperidine derivatives to elucidate charge transfer within the molecules and to analyze their molecular electrostatic potential. researchgate.netnih.gov

Emerging Research Avenues and Prospects

Design of Highly Selective and Potent (2S)-2-(3-Chlorophenyl)piperidine-Based Agents

A primary objective in modern drug design is the creation of agents that exhibit high potency and selectivity for their intended biological target, thereby minimizing off-target effects. The development of derivatives based on the this compound scaffold is a key area of investigation. Structure-activity relationship (SAR) studies are fundamental to this process, systematically modifying the chemical structure to understand how these changes influence biological activity. nih.gov

Researchers are exploring the modification of the piperidine (B6355638) ring and the chlorophenyl group to enhance interactions with specific receptors. For instance, the introduction of various substituents at different positions on the piperidine ring can significantly alter a compound's binding affinity and selectivity profile. The goal is to develop pharmacophore models that define the essential structural features required for optimal activity at a given target. nih.govnih.gov These models often highlight a central basic amine, crucial for receptor interaction, flanked by hydrophobic regions. nih.gov

An example of such targeted design is the development of highly potent M2 muscarinic receptor antagonists from piperidinyl piperidine analogues, which demonstrated over 100-fold selectivity against other muscarinic receptor subtypes. nih.gov Similar strategies are being applied to design selective ligands for other targets, such as sigma receptors, which are implicated in various central nervous system disorders. nih.govnih.gov By refining the chemical architecture of these piperidine-based molecules, scientists aim to create next-generation therapeutics with superior efficacy.

Table 1: Key Receptors Targeted by Piperidine Derivatives

| Receptor Type | Therapeutic Area | Reference |

| Muscarinic Receptors | Central Nervous System | nih.gov |

| Sigma Receptors | Central Nervous System, Pain | nih.govnih.gov |

| Monoamine Transporters | Central Nervous System | google.com |

Development of Novel Therapeutic Applications Leveraging the Piperidine Core

The versatility of the piperidine scaffold allows for its application across a wide spectrum of diseases. nih.govijnrd.org The unique ability of piperidine to be combined with various molecular fragments makes it a valuable core structure for creating new drugs with diverse pharmacological effects. clinmedkaz.org Current research is actively exploring new therapeutic avenues for piperidine-containing compounds.

One of the most promising areas is oncology. Piperidine derivatives are being investigated as potent anti-cancer agents, with some compounds showing the ability to induce apoptosis in cancer cells. nih.gov For example, certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have demonstrated cytotoxic effects against various hematological cancer cell lines. nih.gov

Beyond cancer, piperidine derivatives are being developed for a range of other conditions. These include:

Central Nervous System (CNS) Disorders: The piperidine core is a common feature in drugs targeting CNS diseases. clinmedkaz.org This includes potential treatments for Alzheimer's disease and antipsychotic agents. encyclopedia.pub

Infectious Diseases: The piperidine ring is found in various natural and synthetic compounds with antimicrobial properties. nih.gov

Pain Management: Researchers are designing novel piperidine derivatives as analgesics, some of which act as dual agonists of μ-opioid and σ1 receptors for the treatment of neuropathic pain. encyclopedia.pub

Metabolic Diseases: Certain piperidine derivatives have shown potential as anti-diabetic agents. ijnrd.org

The broad pharmacological potential of the piperidine core ensures that it will remain a significant focus of drug discovery efforts for the foreseeable future. nih.govclinmedkaz.org

Integration of Advanced Synthetic and Computational Methodologies for Expedited Drug Discovery

The process of bringing a new drug to market is traditionally long and expensive. To accelerate this timeline, researchers are increasingly integrating advanced synthetic and computational methods into the drug discovery pipeline. beilstein-journals.org

Advanced Synthetic Methodologies: The synthesis of chiral piperidines, such as this compound, with high stereochemical purity is a significant challenge. Recent advances in synthetic organic chemistry have provided powerful tools to address this. Asymmetric synthesis techniques, including the use of chiral catalysts and auxiliaries, allow for the preparation of enantiomerically pure piperidines. rsc.orgnih.gov Modular approaches are also being developed to create a diverse range of trisubstituted chiral piperidines from a common intermediate, which is crucial for building libraries of compounds for screening. nih.govacs.org Furthermore, novel catalytic methods, such as those employing rhodium, palladium, or nickel catalysts, are enabling more efficient and selective hydrogenation and functionalization of pyridine (B92270) precursors to yield highly substituted piperidines. nih.govacs.org

Computational Methodologies: Computer-aided drug discovery (CADD) has become an indispensable tool in modern medicinal chemistry. beilstein-journals.org These in silico methods can significantly expedite the identification and optimization of lead compounds. clinmedkaz.org Key computational techniques include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein, helping to understand the binding mode and affinity. nih.govnih.govbeilstein-journals.org

Homology Modeling: When the 3D structure of a target protein is unknown, homology modeling can be used to create a model based on the structure of a related protein. beilstein-journals.org

Virtual High-Throughput Screening (vHTS): This technique allows for the rapid screening of large libraries of virtual compounds against a biological target to identify potential hits. beilstein-journals.org

Prediction of Activity Spectra for Substances (PASS): Online tools like PASS can predict the likely pharmacological activities of new compounds based on their chemical structure. clinmedkaz.org

By combining these advanced synthetic and computational approaches, researchers can more rapidly design, synthesize, and evaluate new this compound-based agents, accelerating the discovery of novel therapeutics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S)-2-(3-chlorophenyl)piperidine, and what are their key experimental conditions?

- Methodological Answer :

- Nucleophilic Substitution : Reacting 3-chlorophenyl derivatives (e.g., 3-chlorobenzyl chloride) with piperidine precursors under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Catalysts like sodium hydride or potassium carbonate are used to facilitate substitution. Yields typically range from 60–80% after purification via column chromatography .

- Reductive Amination : For stereoselective synthesis, chiral starting materials (e.g., (S)-piperidine-2-carboxylic acid derivatives) are coupled with 3-chlorophenyl ketones, followed by reduction with sodium cyanoborohydride. This method emphasizes enantiomeric control .

- Critical Parameters : Temperature control (70–100°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for amine:electrophile) are essential for reproducibility.

Q. How is the enantiomeric purity of this compound validated in synthetic batches?

- Methodological Answer :

- Chiral HPLC : Employing columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases. Retention times are compared against racemic mixtures to confirm >99% enantiomeric excess (ee) .

- NMR with Chiral Shift Reagents : Europium-based reagents (e.g., Eu(hfc)₃) induce distinct splitting patterns for (2S) and (2R) enantiomers in ¹H-NMR spectra .

- Optical Rotation : Specific rotation values ([α]D²⁵) are cross-referenced with literature data (e.g., +15° to +25° for the (2S) configuration in chloroform) .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : Key signals include:

- Piperidine ring protons: δ 1.5–2.8 ppm (multiplet for axial/equatorial H).

- Aromatic protons (3-chlorophenyl): δ 7.2–7.5 ppm (doublets for para-substitution) .

- FT-IR : Stretching vibrations at ~2800 cm⁻¹ (C-H, piperidine) and 750 cm⁻¹ (C-Cl) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ = 210.0654 for C₁₁H₁₃ClN) .

Advanced Research Questions

Q. How does stereochemistry at the piperidine C2 position influence biological activity?

- Methodological Answer :

- Receptor Binding Assays : Compare (2S) and (2R) enantiomers in vitro using radiolabeled ligands (e.g., ³H-labeled serotonin/dopamine receptors). For example, (2S)-enantiomers may show 10–100x higher affinity for G-protein-coupled receptors (GPCRs) due to complementary chiral pockets .

- Molecular Docking : Computational models (AutoDock Vina) simulate binding poses. The (2S) configuration often aligns better with hydrophobic residues (e.g., Phe329 in 5-HT₂A receptors), explaining activity differences .

- In Vivo Pharmacokinetics : Administer enantiomers separately in rodent models; measure plasma half-life and blood-brain barrier penetration via LC-MS/MS. The (2S) form may exhibit prolonged activity due to metabolic stability .

Q. What strategies resolve contradictions in reported synthetic yields or biological data?

- Methodological Answer :

- Yield Optimization :

- Solvent Screening : Test alternatives (e.g., THF vs. DMF) to improve solubility of intermediates.

- Catalyst Tuning : Replace NaH with milder bases (e.g., Cs₂CO₃) to reduce side reactions .

- Biological Replication :

- Standardized Assays : Use validated cell lines (e.g., HEK293 for GPCRs) and controls (e.g., known agonists/antagonists) to minimize variability .

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) to identify outliers via statistical tools (Grubbs’ test) .

Q. How can computational methods guide the design of this compound derivatives with enhanced selectivity?

- Methodological Answer :

- QSAR Modeling : Train models on existing bioactivity data (e.g., pIC₅₀ vs. logP) to predict substituent effects. Electron-withdrawing groups (e.g., -CF₃) at the 4-position of the phenyl ring may improve metabolic stability .

- MD Simulations : Run 100-ns trajectories to assess binding stability in target proteins (e.g., κ-opioid receptors). Identify key hydrogen bonds (e.g., between piperidine N-H and Asp138) for selective inhibition .

- ADMET Prediction : Use tools like SwissADME to optimize logS (>-4) and CYP450 inhibition profiles, reducing off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.